molecular formula C11H15BrN2 B1524232 1-(5-Bromo-2-pyridinyl)-2-methylpiperidine CAS No. 1220030-81-8

1-(5-Bromo-2-pyridinyl)-2-methylpiperidine

Cat. No. B1524232
CAS RN: 1220030-81-8
M. Wt: 255.15 g/mol
InChI Key: BLIYMVCMTUQCKH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a bromine atom attached to the pyridine ring, and a methyl group attached to the piperidine ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study detailed the efficient synthesis of novel pyridine-based derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. The derivatives showed potential as chiral dopants for liquid crystals, with some exhibiting significant anti-thrombolytic and biofilm inhibition activities. This indicates the versatility of pyridine derivatives in synthesizing compounds with varied biological activities (Ahmad et al., 2017).

Biological Activities

  • The rearrangement of 5-(bromomethyl)-1-pyrrolinium bromides into functionalized piperidines, which could serve as precursors for further synthesis of biologically active compounds, showcases the potential of brominated pyridines in medicinal chemistry (Kimpe, Boelens, & Contreras, 1996).
  • Another research effort focused on the selective amination of polyhalopyridines, catalyzed by a palladium-xantphos complex, highlights the chemical versatility of pyridine derivatives in synthesizing compounds with potential pharmacological applications (Ji, Li, & Bunnelle, 2003).

Material Science and Coordination Chemistry

  • The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands offer insights into their use in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties. This demonstrates the role of pyridine derivatives in developing advanced materials for sensing and electronic applications (Halcrow, 2005).

Catalysis and Green Chemistry

  • A study on the thermodynamic and kinetic aspects of hydrogen activation by frustrated borane-amine Lewis pairs showcases the potential of pyridine and piperidine derivatives in catalysis, particularly in reactions involving hydrogen, which is relevant for sustainable chemical processes (Karkamkar et al., 2013).

Antitumor Activities and Cellular Imaging

  • Research on the impact of metal binding on the antitumor activity and cellular imaging of a metal chelator cationic imidazopyridine derivative emphasizes the biological importance of pyridine derivatives in developing therapeutic agents and diagnostic tools for cancer treatment (Roy et al., 2011).

properties

IUPAC Name

5-bromo-2-(2-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-9-4-2-3-7-14(9)11-6-5-10(12)8-13-11/h5-6,8-9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIYMVCMTUQCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-pyridinyl)-2-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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